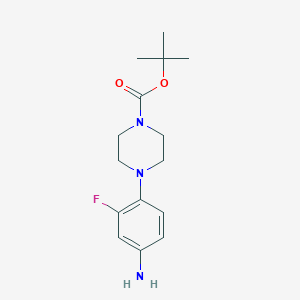

4-(4-Amino-2-fluorophényl)pipérazine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

Il est largement utilisé dans les contraceptifs hormonaux, l'hormonothérapie de la ménopause et le traitement des troubles gynécologiques tels que les saignements utérins anormaux et l'endométriose . Ce composé est connu pour sa capacité à imiter les effets de la progestérone naturelle, ce qui en fait un outil précieux dans diverses applications médicales.

Applications De Recherche Scientifique

19-Norethindrone acetate has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying steroid chemistry and synthetic methodologies.

Biology: Researchers use it to investigate the biological effects of progestins on cellular processes.

Medicine: It is extensively studied for its role in hormonal contraceptives, hormone replacement therapy, and the treatment of gynecological disorders

Mécanisme D'action

Target of Action

The primary target of this compound is the Mixed Lineage Kinase domain-Like pseudokinase (MLKL) . MLKL is implicated in a broad range of diseases due to its role as the ultimate effector of necroptosis, a form of programmed cell death . Therefore, MLKL has emerged as an attractive drug target.

Mode of Action

This compound interacts with MLKL through a novel approach known as PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system for degradation . This compound, as a PROTAC molecule, effectively degrades MLKL, thereby inhibiting necroptosis .

Biochemical Pathways

The compound affects the necroptotic pathway by degrading MLKL . Necroptosis is a form of programmed cell death that occurs when apoptosis (another form of cell death) is inhibited. By degrading MLKL, the compound prevents the execution of necroptosis, thereby potentially preventing the progression of diseases associated with this form of cell death .

Result of Action

The result of the compound’s action is the abrogation of cell death in a TSZ model of necroptosis . By degrading MLKL in a dose-dependent manner, the compound effectively inhibits necroptosis, which could potentially halt the progression of diseases associated with this form of cell death .

Analyse Biochimique

Biochemical Properties

It has been found to interact with several enzymes, proteins, and other biomolecules

Cellular Effects

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate has been observed to have various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate and its effects on activity or function are areas of active research. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse de l'acétate de 19-noréthindrone implique généralement plusieurs étapes clés :

Protection : La matière première initiale, la 19-nor-4-androstènedione, subit une protection pour protéger les groupes réactifs.

Éthynylation : Cette étape introduit un groupe éthynyle dans l'intermédiaire protégé.

Hydrolyse : L'intermédiaire protégé est ensuite hydrolysé pour éliminer les groupes protecteurs.

Estérification : Finalement, le produit hydrolysé est estérifié pour former l'acétate de 19-noréthindrone.

Les méthodes de production industrielle ont optimisé ces étapes pour garantir un rendement et une pureté élevés, rendant le processus adapté à la fabrication à grande échelle .

Analyse Des Réactions Chimiques

L'acétate de 19-noréthindrone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le composé en ses formes cétone ou aldéhyde correspondantes.

Réduction : Les réactions de réduction peuvent produire des dérivés alcooliques.

Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la Recherche Scientifique

L'acétate de 19-noréthindrone a un large éventail d'applications de recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude de la chimie des stéroïdes et des méthodologies synthétiques.

Biologie : Les chercheurs l'utilisent pour étudier les effets biologiques des progestatifs sur les processus cellulaires.

Médecine : Il est largement étudié pour son rôle dans les contraceptifs hormonaux, l'hormonothérapie substitutive et le traitement des troubles gynécologiques

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la production de divers médicaments hormonaux.

5. Mécanisme d'Action

L'acétate de 19-noréthindrone exerce ses effets en se liant aux récepteurs de la progestérone dans les tissus cibles. Une fois absorbé, il est rapidement désacétylé en noréthindrone, qui interagit ensuite avec les récepteurs de la progestérone. Cette interaction conduit à la modulation de l'expression des gènes et aux effets physiologiques subséquents, tels que l'inhibition de l'ovulation, l'épaississement du mucus cervical et la modification de la muqueuse endométriale .

Comparaison Avec Des Composés Similaires

L'acétate de 19-noréthindrone est souvent comparé à d'autres progestatifs, tels que :

Levonorgestrel : Un autre progestatif synthétique utilisé dans les contraceptifs, connu pour sa forte puissance.

Acétate de médroxyprogestérone : Utilisé dans l'hormonothérapie substitutive et les contraceptifs, avec un profil d'effets secondaires différent.

Noréthynodel : Structurellement similaire mais diffère de la position de la double liaison dans le cycle stéroïde

Ce qui distingue l'acétate de 19-noréthindrone, c'est sa conversion partielle en éthinylestradiol, ce qui améliore son efficacité dans certaines applications médicales .

Propriétés

IUPAC Name |

tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULXQAJBODFBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583304 | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154590-35-9 | |

| Record name | 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154590-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

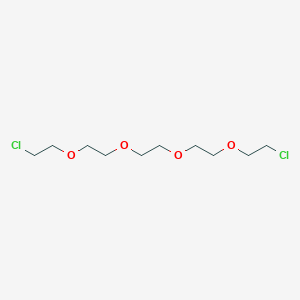

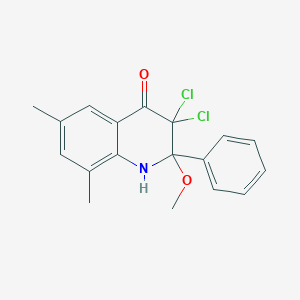

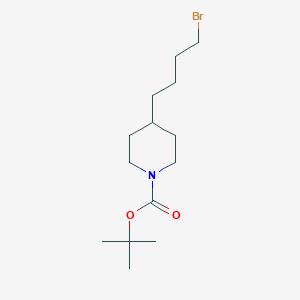

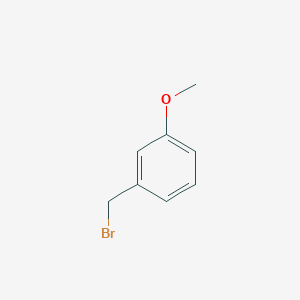

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)